Example: Synthesis of N-(3-chlorophenyl)-2-methylbenzamide []: This compound was synthesized by reacting 3-chloroaniline with 2-methylbenzoyl chloride.
Molecular Structure Analysis
Numerous papers present X-ray crystallographic data for various N-(3-chlorophenyl) derivatives, providing valuable insights into their molecular structures and conformations [, , , , , , , , , , , , , , , , , ]. Key structural features include:
Conformation of the N—H bond: The orientation of the N—H bond relative to the chloro substituent on the phenyl ring is often discussed. For instance, in N-(3-chlorophenyl)-2-methylbenzamide, the N—H bond adopts an anti conformation to the meta-chloro substituent [].
Example: Crystal structure of N-(3-Chlorophenyl)-2-hydroxybenzamide []: This paper describes the planar conformation of the molecule with an intramolecular hydrogen bond stabilizing the structure.
Chemical Reactions Analysis
Example: Cyclization of a tertiary 2-haloethylamine derivative of McN-A-343 []: This paper describes the cyclization of 4-[(2-chloroethyl)methylamino]-2-butynyl N-(3-chlorophenyl)carbamate and 4-[(2-bromoethyl)methylamino]-2-butynyl N-(3-chlorophenyl)carbamate to form an aziridinium ion under neutral pH.
Mechanism of Action
Muscarinic receptor agonism: Several papers investigate the muscarinic activity of N-(3-chlorophenyl) carbamate derivatives, particularly analogs of McN-A-343 [, , , , ]. These compounds stimulate muscarinic receptors, particularly those in sympathetic ganglia (M1 receptors), leading to various physiological effects.
Inhibition of bacterial growth: Some N-(3-chlorophenyl) derivatives exhibit antibacterial activity []. The specific mechanisms by which they inhibit bacterial growth are not fully elucidated but likely involve interactions with essential bacterial enzymes or processes.
Inhibition of plant growth: Isopropyl N-(3-chlorophenyl) carbamate (CIPC), a well-known plant growth regulator, inhibits cell division and disrupts root development in susceptible plant species [, ].
Applications
Medicinal chemistry: Analogs of McN-A-343, containing the N-(3-chlorophenyl)carbamoyloxy moiety, have been synthesized and investigated for their potential as muscarinic agonists [, , , , ]. These studies aim to develop drugs for treating conditions such as Alzheimer's disease and cognitive impairments.
Antibacterial agents: Some N-(3-chlorophenyl) derivatives display promising antibacterial activity against a range of bacterial strains []. Further research could lead to the development of new antibiotics.
Plant science: CIPC, a prominent example, has been extensively studied for its effects on plant growth and development, particularly its role in inhibiting sprouting in stored potatoes [, , , ]. This research is crucial for understanding plant physiology and developing strategies for improving crop storage and yield.
Related Compounds
Compound Description: N-(3-Chlorophenyl)acetamide is a simple acetanilide derivative. It is structurally similar to N-(3-chlorophenyl)-2-methylpentanamide, with the key difference being the replacement of the 2-methylpentanamide group with a simpler acetamide group. Research on N-(3-chlorophenyl)acetamide [] focuses on its crystal structure, specifically noting the conformation of the N—H bond relative to the meta-chloro substituent.
Relevance: This compound helps understand the conformational preferences of N-(3-chlorophenyl)-2-methylpentanamide. Both compounds share the core structure of a 3-chloroaniline moiety (a benzene ring with a chlorine atom at the meta position and an amine group) attached to an amide group. The study on N-(3-chlorophenyl)acetamide [] highlights the influence of substituents on the conformation of the N—H bond in this class of compounds. This information could be extrapolated to predict the conformational behavior of N-(3-chlorophenyl)-2-methylpentanamide.
Relevance: While not a direct structural analog of N-(3-chlorophenyl)-2-methylpentanamide, N-(2-chlorophenyl)acetamide [] provides valuable insights into the impact of chlorine positioning on the conformation of similar molecules. By comparing its structural features and conformational preferences to those of N-(3-chlorophenyl)acetamide and considering the different chlorine positions, one can better understand the structural-property relationships in compounds like N-(3-chlorophenyl)-2-methylpentanamide.
Compound Description: This compound is an acetanilide derivative with two chlorine substituents on the aniline ring, at the ortho and meta positions. Research [] again focuses on its crystal structure, with particular attention paid to the N—H bond's conformation in relation to the two chloro substituents.
Relevance: Similar to the previous two compounds, N-(2,3-dichlorophenyl)acetamide [] contributes to understanding how the position and number of chlorine substituents affect the structural properties of related molecules. Comparing its conformation to N-(3-chlorophenyl)-2-methylpentanamide helps determine the influence of the second chlorine atom and its ortho position on the overall shape and behavior of the molecule.
Compound Description: This acetanilide derivative has chlorine atoms at the ortho and para positions of the aniline ring. Like the others mentioned, its research [] centers on crystal structure and the conformational preference of the N—H bond with respect to the chloro substituents.
Compound Description: N-(3-Chlorophenyl)benzamide is a benzamide derivative featuring a 3-chlorophenyl group attached to the nitrogen of the amide functionality. This compound has been characterized in its crystal structure [, ], highlighting the conformation of the N-H bond, which is found to be anti to the meta-chloro substituent.
Relevance: This compound shares the crucial 3-chlorophenylamide substructure with N-(3-chlorophenyl)-2-methylpentanamide. The crystallographic studies [, ] emphasize the influence of the 3-chloro substituent on the overall conformation, suggesting similar effects may be present in N-(3-chlorophenyl)-2-methylpentanamide.
Compound Description: Similar to N-(3-chlorophenyl)benzamide, this compound is a benzamide derivative, but with the chlorine substituent located at the ortho position of the aniline ring. Its crystal structure analysis [] focuses on the conformation of the molecule, especially the orientation of the N-H bond in relation to the chloro substituent.
Relevance: N-(2-Chlorophenyl)benzamide [] acts as a comparative point to understand the effect of chlorine positioning on the conformation and potential biological activity of molecules similar to N-(3-chlorophenyl)-2-methylpentanamide. Observing the structural differences and similarities, particularly in the conformation around the amide bond, can offer insights into how the change in chlorine position from meta to ortho might affect N-(3-chlorophenyl)-2-methylpentanamide's properties.
Compound Description: N-(3,4-Dichlorophenyl)benzamide features two chlorine atoms on the aniline ring, at the meta and para positions, linked to a benzamide moiety. The studies [] on this compound concentrate on its crystal structure and conformational analysis, providing information on the influence of the two chlorine atoms on the molecule's shape.
Relevance: This compound, with its specific chlorine substitution pattern, provides a further point of comparison to N-(3-chlorophenyl)-2-methylpentanamide []. Analyzing the structural and conformational differences, particularly around the amide bond and the influence of the ortho-chloro substituent, can help in understanding how the substitution pattern affects the overall structure and potential biological activity.
Compound Description: This molecule is a sulfonamide derivative with chlorine substitutions at the meta position of the aniline ring and the ortho position of the benzenesulfonamide ring. This compound is notable for its anti-inflammatory and analgesic properties. The studies [] focus on its crystal structure and the conformational preferences of the sulfonamide linker.
Relevance: While not directly analogous to N-(3-chlorophenyl)-2-methylpentanamide due to the presence of a sulfonamide group instead of an amide, this compound shares the 3-chlorophenylamine substructure. The research on its conformation and arrangement in the crystal lattice [] can indirectly provide insights into the potential spatial arrangement and intermolecular interactions that N-(3-chlorophenyl)-2-methylpentanamide might exhibit, particularly considering the influence of the 3-chloro substituent.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.